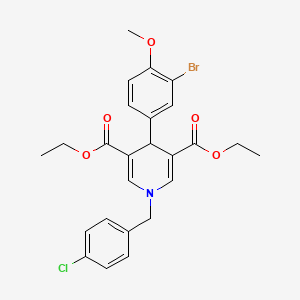
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine, also known as BTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTD is a heterocyclic compound that contains a benzothiadiazole ring and a piperidine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to disrupt the function of mitochondria, which are organelles that produce energy for the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the programmed cell death pathway. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. This compound has been shown to disrupt mitochondrial function by inhibiting the activity of the electron transport chain, which is responsible for generating ATP, the energy currency of the cell.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that it has a high fluorescence quantum yield, which makes it an excellent fluorescent probe for imaging biological systems. One limitation is that it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is that it has limited selectivity for specific targets, which can make it challenging to use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine. One direction is to explore its potential as an anticancer agent in vivo. Although this compound has shown promising results in vitro, its efficacy in animal models has not been fully established. Another direction is to investigate its potential as a fluorescent probe for imaging biological systems in vivo. This compound has been shown to have excellent photostability and high fluorescence quantum yield, which makes it a promising candidate for in vivo imaging applications. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. This compound has been used as a building block for the synthesis of conjugated polymers, but its potential as a building block for other materials has not been fully explored.
Synthesemethoden
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki-Miyaura coupling reaction, this compound is synthesized by reacting 5-bromo-2-chlorobenzothiazole with piperidine and phenylethylboronic acid in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by reacting 5-bromo-2-chlorobenzothiazole with N-methyl-N-phenylethylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers, which can be used in the fabrication of organic solar cells, organic light-emitting diodes, and field-effect transistors. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules. In biomedical research, this compound has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-N-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4S/c1-24(13-11-17-6-3-2-4-7-17)19-8-5-12-25(16-19)15-18-9-10-20-21(14-18)23-26-22-20/h2-4,6-7,9-10,14,19H,5,8,11-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGTVUGCMLQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2,4-dimethyl-5-({[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6024106.png)


![N~1~-[1-(cyclohexylmethyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6024138.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)
![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)